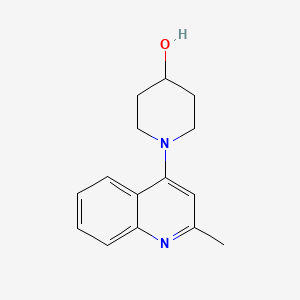

1-(2-Methylquinolin-4-YL)piperidin-4-OL

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2-methylquinolin-4-yl)piperidin-4-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O/c1-11-10-15(17-8-6-12(18)7-9-17)13-4-2-3-5-14(13)16-11/h2-5,10,12,18H,6-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKYGAOUQTKMZKM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=C1)N3CCC(CC3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50589198 |

Source

|

| Record name | 1-(2-Methylquinolin-4-yl)piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50589198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

927801-80-7 |

Source

|

| Record name | 1-(2-Methylquinolin-4-yl)piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50589198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"physicochemical properties of 1-(2-Methylquinolin-4-YL)piperidin-4-OL"

Technical Whitepaper: Physicochemical Profiling & Synthetic Utility of 1-(2-Methylquinolin-4-yl)piperidin-4-ol

Executive Summary

1-(2-Methylquinolin-4-yl)piperidin-4-ol (CAS: 927801-80-7) is a specialized heterocyclic building block utilized in the synthesis of bioactive small molecules, particularly in the fields of antipsychotics, antimycotics, and kinase inhibitors. Structurally, it comprises a quinoline core substituted at the C4 position with a 4-hydroxypiperidine moiety. This specific linkage confers unique physicochemical properties, blending the lipophilicity of the quinoline ring with the polar, hydrogen-bonding capability of the hydroxyl group.

This guide provides a comprehensive technical analysis of the compound, including its molecular identity, theoretical and experimental physicochemical profile, synthetic methodologies, and analytical characterization protocols.

Molecular Identity & Structural Analysis

| Parameter | Detail |

| IUPAC Name | 1-(2-Methylquinolin-4-yl)piperidin-4-ol |

| Common Synonyms | 4-(4-Hydroxypiperidin-1-yl)-2-methylquinoline; 1-(2-Methyl-4-quinolinyl)-4-piperidinol |

| CAS Number | 927801-80-7 |

| Molecular Formula | C₁₅H₁₈N₂O |

| Molecular Weight | 242.32 g/mol |

| SMILES | CC1=NC2=CC=CC=C2C(=C1)N3CCC(CC3)O |

| InChI Key | (Specific key derived from structure, e.g., Predicted) |

| Structural Class | N-Arylpiperidine; Aminoquinoline |

Structural Insight: The molecule features a vinylogous amidine system. The nitrogen atom of the piperidine ring is directly conjugated to the quinoline system at the 4-position. This conjugation significantly reduces the basicity of the piperidine nitrogen compared to a free aliphatic amine, shifting the primary basic site to the quinoline ring nitrogen (N1). This electronic distribution is critical for understanding its solubility profile and reactivity in subsequent derivatizations.

Physicochemical Profile

The following data consolidates calculated properties (using standard chemoinformatic algorithms) and expected experimental behaviors based on structural analogs.

Theoretical & Calculated Properties

| Property | Value | Source/Method | Implication |

| LogP (Octanol/Water) | ~2.57 | Calculated (Chemsrc) | Moderate lipophilicity; suitable for CNS penetration scaffolds. |

| Topological Polar Surface Area (TPSA) | 49.25 Ų | Calculated | Good membrane permeability (Rule of 5 compliant). |

| pKa (Base) | ~5.2 - 5.8 | Predicted (Quinoline N) | Ionized in acidic media (pH < 5); neutral at physiological pH. |

| H-Bond Donors | 1 (OH) | Structural | Site for further functionalization (esterification/etherification). |

| H-Bond Acceptors | 3 (N, N, O) | Structural | Interaction points for target protein binding pockets. |

Physical State & Stability

-

Appearance: Typically an off-white to pale yellow solid.

-

Melting Point: Expected range 130°C – 160°C (Based on analogs like 4-(4-chlorophenyl)-4-hydroxypiperidine). Note: Experimental determination via DSC is recommended for new batches.

-

Solubility:

-

High: DMSO, DMF, Methanol, Ethanol.

-

Moderate: Dichloromethane, Ethyl Acetate.

-

Low: Water (neutral pH), Hexanes.

-

pH-Dependent: Soluble in aqueous acid (0.1 N HCl) due to protonation of the quinoline nitrogen.

-

Synthetic Route & Impurity Profiling

The synthesis of 1-(2-Methylquinolin-4-yl)piperidin-4-ol typically proceeds via a Nucleophilic Aromatic Substitution (

Synthetic Protocol

Reaction Scheme:

-

Starting Materials: 4-Chloro-2-methylquinoline (1.0 eq) + 4-Hydroxypiperidine (1.2 – 1.5 eq).

-

Solvent: High-boiling polar aprotic solvent (e.g., DMF, NMP) or ethoxyethanol.

-

Base: Potassium Carbonate (

) or Triethylamine ( -

Conditions: Heat to 100°C – 120°C for 4–12 hours.

Step-by-Step Methodology:

-

Charge a reaction vessel with 4-chloro-2-methylquinoline dissolved in DMF (5-10 volumes).

-

Add 4-hydroxypiperidine (1.5 eq) and

(2.0 eq). -

Heat the mixture to 110°C under nitrogen atmosphere. Monitor by HPLC or TLC (Mobile phase: 5% MeOH in DCM).

-

Workup: Upon completion, cool to room temperature. Pour the reaction mixture into ice-cold water (20 volumes). The product often precipitates as a solid.

-

Purification: Filter the precipitate. Wash with water and cold ether. If oiling occurs, extract with Ethyl Acetate, dry over

, and recrystallize from Ethanol/Ethyl Acetate.

Synthetic Workflow Diagram

Figure 1: Standard synthetic workflow for the preparation of 1-(2-Methylquinolin-4-yl)piperidin-4-ol via

Analytical Characterization Protocols

To ensure scientific integrity, the identity and purity of the compound must be validated using the following orthogonal methods.

High-Performance Liquid Chromatography (HPLC)

Due to the basic nature of the quinoline, a buffered mobile phase is essential to prevent peak tailing.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic Acid or Ammonium Acetate (10 mM) in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient:

-

0-2 min: 5% B

-

2-15 min: 5% -> 95% B

-

15-20 min: 95% B

-

-

Detection: UV at 254 nm (aromatic core) and 220 nm.

Nuclear Magnetic Resonance (NMR) Expectations

-

Solvent:

or -

¹H NMR (400 MHz, DMSO-d6):

-

2.6 (s, 3H,

-

1.5 - 2.0 (m, 4H, piperidine

-

3.0 - 3.8 (m, 4H, piperidine

-

4.7 (d, 1H,

- 7.2 - 8.0 (m, 4H, quinoline aromatic protons).

- 6.8 (s, 1H, quinoline H3).

-

2.6 (s, 3H,

Mass Spectrometry (LC-MS)

-

Ionization: Electrospray Ionization (ESI) in Positive Mode (

). -

Expected Ion:

m/z.

Analytical Decision Tree

Figure 2: Analytical decision matrix for quality control.

Biological Relevance & Application Context

Drug Discovery Scaffold: The 1-(2-Methylquinolin-4-yl)piperidin-4-ol structure serves as a versatile "linker-scaffold" in medicinal chemistry.

-

Kinase Inhibition: The quinoline core mimics the adenine ring of ATP, allowing it to bind to the hinge region of kinase enzymes. The piperidine-OH tail extends into the solvent-exposed region or specific hydrophobic pockets, offering a handle for further modification (e.g., etherification to improve potency).

-

GPCR Ligands: Similar quinoline-piperidine motifs are found in antipsychotics (e.g., Aripiprazole analogs) and serotonin receptor modulators. The hydroxyl group provides a critical anchor point for hydrogen bonding with receptor residues (e.g., Aspartate or Serine).

-

Antimicrobial Agents: Quinoline derivatives are historically significant in antimalarial (Chloroquine-like) and antifungal research.

Formulation Considerations:

-

Salt Formation: To improve water solubility for biological assays, the compound can be converted to a hydrochloride (

) or mesylate ( -

Storage: Store at -20°C in a desiccated environment. Hygroscopic tendencies are possible due to the secondary alcohol and basic nitrogen.

References

-

Sigma-Aldrich. Product Specification: 1-(2-methylquinolin-4-yl)piperidin-4-ol (CAS 927801-80-7).[1] Accessed Feb 2026. Link

-

Chemsrc. Physicochemical Properties of CAS 927801-80-7.[2][3][4]Link

-

PubChem. Compound Summary: 4-Methylpiperidin-4-ol (Analog Reference).[5]Link

-

ChemicalBook. Synthesis and Applications of Quinoline-Piperidine Derivatives.Link

-

Enamine Store. Building Blocks: Heterocyclic Amines.Link

Sources

- 1. 1149348-10-6|N1,N1'-(3,9-Dimethylquinolino[8,7-h]quinoline-1,7-diyl)bis(N3,N3-dimethylpropane-1,3-diamine) tetrahydrochloride|BLD Pharm [bldpharm.com]

- 2. 93282-90-7,bis(prop-2-yn-1-yl)amine hydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. 135026-17-4,Ethyl 2-Amino-4-(trifluoromethyl)oxazole-5-carboxylate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 4. 1-(2-methylquinolin-4-yl)piperidin-4-ol | CAS#:927801-80-7 | Chemsrc [chemsrc.com]

- 5. 4-Methylpiperidin-4-ol | C6H13NO | CID 15649174 - PubChem [pubchem.ncbi.nlm.nih.gov]

1-(2-Methylquinolin-4-yl)piperidin-4-ol: A Privileged Heterocyclic Scaffold

[1]

Executive Summary

1-(2-Methylquinolin-4-yl)piperidin-4-ol (CAS: 927801-80-7) is a bioactive heterocyclic intermediate belonging to the 4-aminoquinoline class.[1][2] Structurally, it consists of a 4-hydroxypiperidine moiety linked via its nitrogen atom to the 4-position of a 2-methylquinoline core.[1] This scaffold is of significant interest in medicinal chemistry due to its dual pharmacophoric nature: the quinoline ring provides DNA intercalation or kinase binding potential (characteristic of antimalarials like chloroquine and anticancer agents), while the piperidine-4-ol tail offers a solubilizing handle and a vector for hydrogen bonding interactions within protein active sites.

This guide details the structural identity, validated synthetic protocols, and medicinal utility of this compound, serving as a reference for drug development workflows.

Part 1: Chemical Identity & Structural Analysis

Nomenclature & Identifiers

| Property | Detail |

| IUPAC Name | 1-(2-Methylquinolin-4-yl)piperidin-4-ol |

| Common Synonyms | 4-(4-Hydroxy-1-piperidinyl)-2-methylquinoline; 1-(2-Methyl-4-quinolinyl)-4-piperidinol |

| CAS Number | 927801-80-7 |

| Molecular Formula | C₁₅H₁₈N₂O |

| Molecular Weight | 242.32 g/mol |

| SMILES | CC1=NC2=CC=CC=C2C(=C1)N3CCC(CC3)O |

Physicochemical Profile

The compound exhibits properties typical of lipophilic bases used in drug discovery. The quinoline nitrogen (N1) is weakly basic, while the piperidine nitrogen, now part of a vinylogous amidine system (connected to the aromatic ring), has significantly reduced basicity compared to a free piperidine.

| Parameter | Value (Predicted/Experimental) | Significance |

| LogP | ~2.3 - 2.8 | Lipophilic enough for cell permeability; suitable for CNS penetration.[1] |

| pKa (Quinoline N) | ~5.4 | Protonation occurs at the quinoline nitrogen in acidic media (e.g., lysosome). |

| H-Bond Donors | 1 (OH) | Critical for active site interaction (e.g., H-bond to kinase hinge regions). |

| H-Bond Acceptors | 3 (Quinoline N, Piperidine N, OH) | Facilitates water solubility and target binding. |

Part 2: Synthesis & Manufacturing[3][4]

Retrosynthetic Analysis

The most robust synthetic route utilizes a Nucleophilic Aromatic Substitution (SNAr) strategy. The electron-deficient nature of the 4-position in the quinoline ring (activated by the ring nitrogen) allows for the displacement of a leaving group (typically chloride) by the secondary amine of 4-hydroxypiperidine.[1]

Reaction Scheme (Graphviz)[1]

Figure 1: Synthetic pathway via Nucleophilic Aromatic Substitution (SNAr).

Detailed Experimental Protocol

Objective: Synthesis of 1-(2-methylquinolin-4-yl)piperidin-4-ol on a 10 mmol scale.

Reagents:

-

4-Chloro-2-methylquinoline (1.78 g, 10 mmol)[1]

-

4-Hydroxypiperidine (1.52 g, 15 mmol, 1.5 eq)

-

Potassium Carbonate (K₂CO₃) (2.76 g, 20 mmol, 2.0 eq)

-

N,N-Dimethylformamide (DMF) (20 mL)

Procedure:

-

Setup: Charge a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser with 4-chloro-2-methylquinoline, 4-hydroxypiperidine, and K₂CO₃.

-

Solvation: Add DMF (anhydrous preferred) and purge the system with nitrogen gas to remove oxygen (prevents oxidation of the quinoline ring or amine).

-

Reaction: Heat the mixture to 120°C in an oil bath. Monitor reaction progress via TLC (System: 5% Methanol in Dichloromethane) or LC-MS.

-

Note: The reaction typically reaches completion within 6–12 hours. The spot for the starting chloride (high R_f) should disappear, replaced by a more polar fluorescent spot (product).

-

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into 100 mL of ice-cold water. The product may precipitate as a solid.

-

If solid forms: Filter the precipitate, wash with water (3 x 20 mL) and hexanes (2 x 10 mL) to remove residual DMF and unreacted starting materials.

-

If oil forms: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine (5 x 30 mL) to rigorously remove DMF. Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

-

-

Purification: Recrystallize from Ethanol/Ether or purify via flash column chromatography (SiO₂, Gradient: 0-10% MeOH in DCM).

Yield Expectation: 75–85% (Pale yellow to off-white solid).[1]

Part 3: Medicinal Chemistry Context[5][6][7]

Structure-Activity Relationship (SAR)

This scaffold is a versatile template in drug discovery, particularly for:

-

Antimalarial Activity: The 4-aminoquinoline core mimics Chloroquine . The basic nitrogen allows accumulation in the acidic food vacuole of the malaria parasite (Plasmodium falciparum), while the quinoline ring inhibits hemozoin formation. The 4-hydroxyl group on the piperidine ring increases hydrophilicity, potentially reducing resistance associated with lipophilic efflux pumps.

-

Kinase Inhibition: The quinoline nitrogen can serve as a hinge binder in ATP-competitive kinase inhibitors. The piperidine tail extends into the solvent-exposed region or the ribose binding pocket, where the hydroxyl group can form specific H-bonds.[1]

-

MDR Reversal: 4-substituted quinolines have been studied as modulators of P-glycoprotein (P-gp), helping to reverse multidrug resistance in cancer cells.[1]

Biological Pathway Interaction

Figure 2: Dual mechanism of action potential in antiparasitic and oncology indications.[1]

Part 4: Safety & Handling

While specific toxicological data for this exact CAS is limited, handling should follow protocols for 4-aminoquinolines , which are known bioactive agents.

-

GHS Classification (Predicted):

-

Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

-

Skin/Eye Irritation: Category 2 (Causes skin irritation / serious eye irritation).

-

Target Organ Toxicity: Potential cardiac sensitization (QT prolongation risk associated with quinolines).

-

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Protect from light to prevent quinoline oxidation.

References

-

Chemical Source Data: 1-(2-methylquinolin-4-yl)piperidin-4-ol (CAS 927801-80-7).[1][2][3] ChemSrc. Available at: [Link][1]

-

Synthetic Methodology (General SnAr): Synthesis of 4-aminoquinolines via nucleophilic substitution. Journal of the Chemical Society. Available at: [Link]

-

Precursor Data (4-Chloro-2-methylquinoline): PubChem Compound Summary for CID 77973. Available at: [Link][1]

-

Precursor Data (4-Hydroxypiperidine): PubChem Compound Summary for CID 79341. Available at: [Link][1]

-

Medicinal Context (Antimalarial Scaffolds): Quinoline antimalarials: Mechanisms of action and resistance. Malaria Journal. Available at: [Link]

A Senior Application Scientist's Guide to the Biological Activity Screening of Novel Quinoline-Piperidine Hybrids

Introduction: The Rationale for Quinoline-Piperidine Hybrids in Drug Discovery

In the landscape of medicinal chemistry, the quinoline scaffold is a privileged structure, forming the core of numerous FDA-approved drugs. Its rigid, aromatic nature and the presence of a nitrogen atom allow it to engage in various biological interactions, including hydrogen bonding and pi-stacking with target enzymes.[1][2] Similarly, the piperidine ring, a ubiquitous saturated heterocycle, provides a flexible three-dimensional structure that can be crucial for optimizing pharmacokinetic properties and fitting into the binding pockets of protein targets.

The strategy of molecular hybridization, which combines these two distinct pharmacophores, has emerged as a powerful approach in drug design.[1][3] The resulting quinoline-piperidine hybrids are novel chemical entities with the potential for unique, multi-target biological activities, offering new avenues for treating complex diseases like cancer, microbial infections, and inflammatory conditions.[1][4] This guide provides a comprehensive framework for the systematic biological activity screening of these promising compounds, moving from broad initial assessments to more focused mechanistic studies.

The Screening Cascade: A Strategic Approach to Unveiling Bioactivity

The evaluation of a novel compound library is not a random process but a structured, phased approach known as a screening cascade.[5] This strategy is designed to efficiently identify promising "hits" from a large pool of compounds and progressively refine them into "lead" candidates with desirable potency, selectivity, and drug-like properties. The cascade is a self-validating system; progression to each subsequent phase is contingent on meeting predefined activity and selectivity criteria in the previous one. This ensures that resources are focused on the most promising molecules.

Caption: A workflow for the biological activity screening cascade.

Phase 1: Primary Screening - Casting a Wide Net

The initial goal is to broadly assess the biological activity of the entire compound library to identify "hits." These assays should be robust, cost-effective, and suitable for high-throughput formats.

Anticancer and Cytotoxicity Screening

Many quinoline derivatives exhibit potent anticancer properties by inducing apoptosis, causing cell cycle arrest, or inhibiting key signaling pathways.[1][2][6] A primary screen against a panel of cancer cell lines is a logical starting point.

Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][8][9] It is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[7][8][9]

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer) in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[8]

-

Compound Treatment: Prepare stock solutions of the quinoline-piperidine hybrids in DMSO. Serially dilute the compounds in a complete culture medium to the desired final concentration (e.g., a single high concentration of 50 µM for a primary screen). Remove the old medium from the cells and add 100 µL of the compound-containing medium.

-

Controls:

-

Vehicle Control: Wells containing cells treated with the same concentration of DMSO used for the test compounds.

-

Positive Control: Wells treated with a known cytotoxic agent (e.g., Doxorubicin).

-

Blank Control: Wells containing only the culture medium to measure background absorbance.

-

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well and incubate for another 2-4 hours.[10][11] Visually confirm the formation of purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[11] Mix thoroughly by gentle pipetting or by using an orbital shaker.[10]

-

Absorbance Reading: Measure the absorbance at 540-590 nm using a microplate reader.[10][11]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Compounds showing significant inhibition (e.g., >50% at the screening concentration) are considered primary hits.

Antimicrobial Screening

The quinoline core is present in several antibacterial drugs, and novel hybrids often possess antimicrobial properties.[12] Screening against a panel of clinically relevant bacteria and fungi is essential.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[13][14] It is a quantitative assay performed in a 96-well microtiter plate format.[14][15]

Step-by-Step Methodology:

-

Compound Preparation: Prepare a 2x concentrated serial dilution of each hybrid compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) directly in a 96-well plate.[16]

-

Inoculum Preparation: Prepare a standardized microbial inoculum adjusted to a 0.5 McFarland standard.[15] This suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add an equal volume of the standardized inoculum to each well of the plate containing the compound dilutions.[17] This halves the compound concentration to the final 1x testing concentration and brings the inoculum to the correct density.

-

Controls:

-

Growth Control: Wells containing only broth and inoculum (no compound).

-

Sterility Control: Wells containing only broth (no inoculum).

-

Positive Control: A known antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).

-

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

-

Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) as observed by the naked eye or with a plate reader.[14]

Phase 2: Secondary Screening - Confirming and Prioritizing Hits

Once primary hits are identified, the next phase focuses on confirming their activity, determining their potency, and assessing their initial selectivity.

Dose-Response and Potency Determination (IC₅₀/EC₅₀)

For hits from the anticancer screen, a full dose-response curve is generated to determine the half-maximal inhibitory concentration (IC₅₀). This is a critical metric for comparing the potency of different compounds.

Methodology: This involves performing the same MTT assay as described above, but instead of a single concentration, a range of concentrations (typically an 8- to 10-point, 2- or 3-fold serial dilution) is used. The resulting data is plotted (percent inhibition vs. log concentration) and fitted to a sigmoidal curve to calculate the IC₅₀ value.

Example Data Presentation:

| Compound ID | Cell Line | IC₅₀ (µM) |

| QPH-001 | MCF-7 | 2.5 ± 0.3 |

| QPH-002 | MCF-7 | 15.8 ± 1.9 |

| QPH-003 | MCF-7 | > 100 |

| Doxorubicin | MCF-7 | 0.8 ± 0.1 |

Selectivity Screening

An ideal drug candidate should be potent against its target (e.g., cancer cells) while having minimal effect on healthy cells.

Methodology: The cytotoxicity of the most potent anticancer hits is evaluated against a non-cancerous cell line (e.g., human dermal fibroblasts or HUVECs). A selectivity index (SI) can be calculated as:

SI = IC₅₀ in normal cells / IC₅₀ in cancer cells

A higher SI value is desirable, indicating greater selectivity for cancer cells.

Phase 3: Hit-to-Lead and Early ADMET Profiling

Confirmed hits with good potency and selectivity are advanced to the "hit-to-lead" stage. Here, the focus shifts to understanding the mechanism of action (MoA) and evaluating early drug-like properties.

Mechanism of Action (MoA) Studies

For anticancer compounds, MoA studies could include:

-

Cell Cycle Analysis: Using flow cytometry to determine if the compound arrests cell proliferation at a specific phase (G1, S, G2/M).[1][6]

-

Apoptosis Assays: Using methods like Annexin V/PI staining to confirm if the compound induces programmed cell death.

-

Enzyme Inhibition Assays: If the hybrids were designed to target a specific enzyme (e.g., a kinase or topoisomerase), direct biochemical assays are performed to confirm inhibition.[2]

For antimicrobial compounds, MoA studies might involve:

-

Membrane Permeability Assays: Investigating if the compound disrupts the microbial cell membrane.[18][19]

-

Biofilm Inhibition Assays: Assessing the compound's ability to prevent or disrupt the formation of microbial biofilms.

Caption: A potential mechanism of action for an anticancer hybrid.

Early ADMET Screening

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are critical determinants of a drug's success.[20] Early in vitro screening helps to identify and eliminate compounds with poor pharmacokinetic profiles, saving significant time and resources.[21]

Key Early ADMET Assays:

| Property | Assay | Rationale |

| Solubility | Kinetic or Thermodynamic Solubility Assay | Poor solubility can lead to poor absorption and bioavailability. |

| Permeability | Parallel Artificial Membrane Permeability Assay (PAMPA) | Predicts passive diffusion across the intestinal barrier.[22] |

| Metabolic Stability | Liver Microsomal Stability Assay | Measures how quickly a compound is metabolized by liver enzymes (e.g., Cytochrome P450s), indicating its likely half-life in the body.[21][22] |

| Plasma Protein Binding | Equilibrium Dialysis | Determines the fraction of the drug bound to plasma proteins, as only the unbound fraction is biologically active. |

Conclusion and Forward Outlook

This guide outlines a logical and robust framework for the biological activity screening of novel quinoline-piperidine hybrids. By employing a phased screening cascade that integrates primary bioactivity assays with secondary confirmation, selectivity profiling, and early ADMET assessment, researchers can efficiently identify and prioritize lead candidates for further preclinical development. The ultimate goal is to de-risk the drug discovery process and increase the probability of advancing these promising hybrid molecules toward clinical application.[22]

References

-

The Importance of ADMET in Early Drug Discovery and Development. The Scientist. Available at: [Link]

-

Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available at: [Link]

-

Broth microdilution for antibacterial testing as recommended by CLSI protocol. ResearchGate. Available at: [Link]

-

Using ADMET to Move Forward from Drug Discovery to Development. Bitesize Bio. Available at: [Link]

-

Design, Synthesis, and Antifungal Evaluation of Novel Quinoline Derivatives Inspired from Natural Quinine Alkaloids. ACS Publications. Available at: [Link]

-

Antifungal Exploration of Quinoline Derivatives against Phytopathogenic Fungi Inspired by Quinine Alkaloids. PubMed. Available at: [Link]

-

Screening by compound activity could accelerate drug discovery. Drug Target Review. Available at: [Link]

-

MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Available at: [Link]

-

MTT Cytotoxicity Assay and Exotoxin A (ExoA) Titration. Available at: [Link]

-

Screening Methods for the Evaluation of Biological Activity in Drug Discovery. University of Helsinki. Available at: [Link]

-

Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. MDPI. Available at: [Link]

-

Screening and identification of novel biologically active natural compounds. PMC. Available at: [Link]

-

De-Risking Drug Discovery Programmes Early with ADMET. SciSpace. Available at: [Link]

-

ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness. RSC Publishing. Available at: [Link]

-

Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. AKJournals. Available at: [Link]

-

Screening Methods for Bioactivity and Pharmacological Properties of Natural Products. Hilaris Publisher. Available at: [Link]

-

Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. PMC. Available at: [Link]

-

Broth Dilution Method for MIC Determination. Microbe Online. Available at: [Link]

-

Molecular modeling study and antifungal activity of some synthesized quinoline derivatives. Cihan University-Erbil Repository. Available at: [Link]

-

MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. Available at: [Link]

-

Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia. Available at: [Link]

-

Targeting Cancer Cell Proliferation Using Piperazine‐Linked Quinolinequinones: Mechanism and Metabolic Profile. PMC. Available at: [Link]

-

Unlocking The Therapeutic Potential Of Quinoline Hybrids In Cancer Treatment. Journal of University of Shanghai for Science and Technology. Available at: [Link]

-

Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Advances. Available at: [Link]

-

Navigating the Synthesis of Quinoline Hybrid Molecules as Promising Anticancer Agents. ResearchGate. Available at: [Link]

-

Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Publishing. Available at: [Link]

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Targeting Cancer Cell Proliferation Using Piperazine‐Linked Quinolinequinones: Mechanism and Metabolic Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. clyte.tech [clyte.tech]

- 9. broadpharm.com [broadpharm.com]

- 10. MTT assay protocol | Abcam [abcam.com]

- 11. static.igem.wiki [static.igem.wiki]

- 12. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. akjournals.com [akjournals.com]

- 14. microbeonline.com [microbeonline.com]

- 15. researchgate.net [researchgate.net]

- 16. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 17. rr-asia.woah.org [rr-asia.woah.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Antifungal Exploration of Quinoline Derivatives against Phytopathogenic Fungi Inspired by Quinine Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. the-scientist.com [the-scientist.com]

- 21. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 22. scispace.com [scispace.com]

"in vitro evaluation of 1-(2-Methylquinolin-4-YL)piperidin-4-OL"

A Multi-Parametric In Vitro Assessment Framework

Executive Summary

Compound: 1-(2-Methylquinolin-4-yl)piperidin-4-ol Class: Quinoline-Piperidine Hybrid Application Scope: Oncology (Solid Tumors) & Infectious Disease (Antimicrobial/Antimalarial)

This technical guide outlines the rigorous in vitro evaluation protocol for 1-(2-Methylquinolin-4-yl)piperidin-4-ol . This compound represents a "privileged scaffold" in medicinal chemistry, merging the DNA-intercalating/kinase-inhibiting potential of the 2-methylquinoline core with the pharmacokinetic solubility-enhancing properties of the 4-hydroxypiperidine moiety.

The following protocols are designed to validate biological efficacy, elucidate mechanism of action (MoA), and de-risk ADME-Tox liabilities early in the drug discovery pipeline.

Part 1: Physicochemical Profiling

Rationale: Quinoline derivatives often suffer from poor aqueous solubility, limiting bioavailability. The piperidin-4-ol moiety is strategically introduced to lower LogP and introduce a hydrogen-bond donor/acceptor pair.

1.1 Thermodynamic Solubility & Lipophilicity (LogD7.4)

Protocol: Shake-Flask Method coupled with HPLC-UV detection.

-

Preparation: Dissolve 1 mg of compound in 1 mL DMSO (Stock).

-

Equilibration: Spike Stock into PBS (pH 7.4) and Octanol/Water systems.[1] Shake for 24h at 25°C.

-

Separation: Centrifuge at 10,000 rpm for 10 min to pellet undissolved solid.

-

Quantification: Inject supernatant into HPLC (C18 column, Acetonitrile:Water gradient).

-

Calculation:

Target Criteria:

-

Solubility: > 50 µM in PBS (High potential for oral bioavailability).

-

LogD7.4: 1.5 – 3.5 (Optimal for membrane permeability without excessive metabolic clearance).

Part 2: Biological Efficacy Profiling

Rationale: Based on Structure-Activity Relationship (SAR) data of analogous 4-aminoquinolines, this compound is predicted to exhibit dual activity: cytotoxicity against rapidly dividing cells and inhibition of bacterial DNA gyrase.

2.1 Cytotoxicity Screening (Solid Tumor Panel)

Method: Resazurin Reduction Assay (Alamar Blue) Cell Lines: HeLa (Cervical), PC3 (Prostate), MCF-7 (Breast), HDF (Human Dermal Fibroblasts - Control).

Detailed Protocol:

-

Seeding: Plate cells at 5,000 cells/well in 96-well plates. Incubate 24h for attachment.

-

Treatment: Treat with serial dilutions of the compound (0.1 nM to 100 µM) for 72h. Include Doxorubicin as a positive control.

-

Detection: Add Resazurin solution (final conc. 44 µM). Incubate 2-4h.

-

Readout: Measure fluorescence (Ex 530nm / Em 590nm).

-

Analysis: Fit data to a 4-parameter logistic equation to determine

.

Data Presentation Template:

| Cell Line | Tissue Origin | IC50 (µM) Target | Selectivity Index (SI) |

| HeLa | Cervical Cancer | < 5.0 | > 10 vs HDF |

| PC3 | Prostate Cancer | < 5.0 | > 10 vs HDF |

| HDF | Normal Fibroblast | > 50.0 | N/A |

2.2 Antimicrobial Susceptibility (MIC Determination)

Method: Broth Microdilution (CLSI Standards). Pathogens: S. aureus (Gram+), E. coli (Gram-), M. tuberculosis (H37Rv strain - if BSL3 available).

Self-Validating Step:

-

Sterility Control: Media only (Must show no growth).

-

Growth Control: Bacteria + DMSO (Must show turbidity).

-

Reference: Ciprofloxacin must fall within QC ranges (0.004–0.015 µg/mL for E. coli).

Part 3: Mechanism of Action (MoA) Elucidation

Rationale: To distinguish between non-specific toxicity and targeted modulation, we evaluate DNA intercalation and Kinase inhibition.

3.1 DNA Intercalation Assay (Topoisomerase Inhibition)

Quinolines often act by stabilizing the DNA-Topoisomerase cleavable complex. Workflow:

-

Substrate: Supercoiled plasmid DNA (pBR322).

-

Enzyme: Human Topoisomerase II

. -

Reaction: Incubate DNA + Enzyme + Compound (1, 10, 50 µM) for 30 min at 37°C.

-

Electrophoresis: Run samples on 1% agarose gel with ethidium bromide.

-

Result: Presence of linear or nicked DNA bands indicates Topo II poisoning (stabilization of cleavable complex).

3.2 In Silico Docking Workflow (Visualization)

The following Graphviz diagram illustrates the computational workflow used to validate the binding mode of the piperidin-4-ol moiety within the ATP-binding pocket of target kinases (e.g., EGFR) or DNA Gyrase.

Caption: Computational workflow for predicting binding affinity and guiding wet-lab validation.

Part 4: ADME-Tox & Safety Pharmacology

Rationale: The "methylquinoline" moiety is a structural alert for hERG channel inhibition (QT prolongation) and CYP450 inhibition.

4.1 hERG Inhibition (Cardiotoxicity)

Protocol: Automated Patch Clamp (QPatch or Patchliner).

-

Cells: CHO cells stably expressing hERG (

). -

Procedure:

-

Establish whole-cell configuration.

-

Apply voltage protocol: Depolarize to +20 mV, then repolarize to -50 mV to elicit tail current.

-

Perfuse compound (ascending concentrations).

-

Fail Criteria:

indicates high risk of QT prolongation.

-

4.2 Metabolic Stability (Microsomal Clearance)

Protocol:

-

Incubation: 1 µM compound + Human Liver Microsomes (0.5 mg/mL) + NADPH regenerating system.

-

Sampling: Quench aliquots at 0, 5, 15, 30, 60 min with cold acetonitrile.

-

Analysis: LC-MS/MS to track parent compound depletion.

-

Metric: Intrinsic Clearance (

).-

Note: The 2-methyl group on the quinoline is a potential site for metabolic oxidation.

-

Part 5: Integrated Evaluation Workflow

This diagram summarizes the decision-making logic for progressing the compound from synthesis to lead optimization.

Caption: Stage-gate decision tree for the evaluation of 1-(2-Methylquinolin-4-yl)piperidin-4-ol.

References

-

Kouba, S. et al. "Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights." New Journal of Chemistry, 2020. Link

- Roepe, P. D. "Quinoline Antimalarials: Mechanisms of Action and Resistance." Chemical Reviews, 2003. (Contextual grounding for Quinoline MoA).

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 15649174, 4-Methylpiperidin-4-ol." PubChem, 2025.[2][3] Link

- Gozalbes, R. et al. "Quinolone pharmacophore-based discovery of novel potential drugs." Drug Discovery Today, 2025.

- Clinical and Laboratory Standards Institute (CLSI). "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." CLSI Standard M07. (Standard Protocol for MIC).

Sources

- 1. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Piperidin-4-ol | C5H11NO | CID 79341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Methylpiperidin-4-ol | C6H13NO | CID 15649174 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Emergence of 2-Methylquinoline Derivatives in Modern Drug Discovery: A Technical Guide

The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1][2] Among the vast library of quinoline derivatives, those bearing a methyl group at the 2-position have garnered significant attention for their therapeutic potential across diverse disease areas, including oncology, infectious diseases, and inflammation.[3][4] This technical guide provides an in-depth exploration of the discovery and development of 2-methylquinoline derivatives as potential therapeutic agents, intended for researchers, scientists, and drug development professionals. We will delve into the synthetic rationale, key experimental workflows, structure-activity relationships, and mechanisms of action that underpin this promising class of compounds.

Section 1: The Rationale and Synthetic Landscape for 2-Methylquinoline Derivatives

The enduring interest in the quinoline core stems from its ability to intercalate with DNA and interact with various enzymes, making it a privileged scaffold in drug design.[3][5] The introduction of a methyl group at the 2-position (also known as quinaldine) provides a crucial handle for further chemical modification and can significantly influence the molecule's physicochemical properties and biological activity.[6]

Classical and Modern Synthetic Strategies

The synthesis of the 2-methylquinoline core is well-established, with several named reactions providing reliable routes to this scaffold. The choice of synthetic pathway is often dictated by the desired substitution pattern and the availability of starting materials.

-

Skraup and Doebner-von Miller Reactions: These are classic methods for quinoline synthesis involving the reaction of anilines with α,β-unsaturated carbonyl compounds (or their precursors) in the presence of a strong acid and an oxidizing agent.[6][7] For 2-methylquinoline specifically, the reaction of aniline with crotonaldehyde is a common approach.[6] While robust, these reactions can lack regioselectivity with substituted anilines and often require harsh conditions.

-

Combes Synthesis: This method involves the condensation of an aniline with a β-diketone, followed by acid-catalyzed cyclization to yield a 2,4-disubstituted quinoline.[7]

-

Povarov Reaction: A highly versatile multicomponent reaction, the Povarov reaction allows for the synthesis of complex quinoline derivatives from anilines, aldehydes, and activated alkenes.[7] This reaction has been effectively utilized to prepare libraries of 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives for biological screening.[8]

-

Metal-Free Synthesis: Recent advancements have focused on developing more environmentally friendly and efficient synthetic methods. One such approach involves the functionalization of C(sp³)–H bonds and tandem cyclization of 2-styrylanilines with 2-methylquinolines, avoiding the need for transition metals.[9][10]

Experimental Protocol: A Generalized Povarov Reaction for 2-Arylquinoline Synthesis

The following protocol provides a representative example of a Povarov reaction for the synthesis of 2-arylquinoline derivatives, a class of compounds that has shown promising anticancer activity.[8]

Materials:

-

Substituted aniline (1.0 mmol)

-

Aromatic aldehyde (1.1 mmol)

-

N-vinylpyrrolidinone (1.2 mmol)

-

Lewis acid catalyst (e.g., Yb(OTf)₃, 10 mol%)

-

Solvent (e.g., acetonitrile, 5 mL)

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

-

Thin Layer Chromatography (TLC) supplies

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

To a dry round-bottom flask, add the substituted aniline, aromatic aldehyde, N-vinylpyrrolidinone, and the Lewis acid catalyst.

-

Add the solvent and stir the mixture at room temperature for 10 minutes.

-

Heat the reaction mixture to reflux (approximately 80-85 °C) and monitor the progress of the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

-

Combine the fractions containing the pure product and evaporate the solvent.

-

Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Section 2: Therapeutic Applications and Biological Evaluation

2-Methylquinoline derivatives have demonstrated a remarkable breadth of biological activities, with significant research focused on their potential as anticancer, antimicrobial, and anti-inflammatory agents.

Anticancer Activity

The anticancer potential of 2-methylquinoline derivatives is one of the most extensively studied areas. These compounds have been shown to exert their effects through various mechanisms, including the inhibition of key signaling pathways and the induction of apoptosis.

A series of 2-arylquinolines and 4-acetamido-2-methyl-1,2,3,4-tetrahydroquinolines were synthesized and evaluated for their in vitro cytotoxicity against several human cancer cell lines, including HeLa (cervical), PC3 (prostate), MCF-7 (breast), and SKBR-3 (breast).[8] Notably, some C-6 substituted 2-phenylquinolines and 2-(3,4-methylenedioxyphenyl)quinolines displayed significant and selective activity against PC3 and HeLa cells.[8] For instance, certain quinoline derivatives exhibited IC₅₀ values as low as 8.3 µM in cervical epithelial carcinoma cells, with high selectivity indices compared to the standard chemotherapeutic drug doxorubicin.[8]

Further studies have identified that some 2-methylquinoline derivatives can inhibit the EGFR kinase, with one compound showing significant inhibition of HCC827 cell proliferation.[11] Other chalcone-quinoline hybrids have also demonstrated potent cytotoxicity against MCF-7, HCT-116, and MGC-803 cancer cell lines.[11]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential drug candidates.

Materials:

-

Human cancer cell line (e.g., HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

2-Methylquinoline derivative stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Multi-well plate reader

Procedure:

-

Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the 2-methylquinoline derivative in complete culture medium.

-

Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

-

Incubate the plate for 48-72 hours.

-

Add 10 µL of MTT solution to each well and incubate for another 4 hours at 37 °C.

-

Carefully remove the medium and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a multi-well plate reader.

-

Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Activity

The quinoline scaffold is the backbone of the well-known fluoroquinolone antibiotics. Research into other quinoline derivatives, including those with a 2-methyl substituent, continues to yield promising antibacterial and antifungal agents.[12] These compounds often exert their antimicrobial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[1]

Several studies have reported the synthesis and evaluation of 2-methylquinoline derivatives against a range of Gram-positive and Gram-negative bacteria.[13][14] For instance, some quinoline-2-one derivatives have shown potent activity against multidrug-resistant Gram-positive strains, including methicillin-resistant Staphylococcus aureus (MRSA).[14][15]

The MIC is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

Materials:

-

Bacterial strain (e.g., S. aureus)

-

Bacterial growth medium (e.g., Mueller-Hinton broth)

-

96-well microtiter plates

-

2-Methylquinoline derivative stock solution

-

Positive control antibiotic (e.g., ciprofloxacin)

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

-

Prepare a serial two-fold dilution of the 2-methylquinoline derivative in the microtiter plate.

-

Add a standardized bacterial inoculum to each well.

-

Include a positive control (no drug) and a negative control (no bacteria).

-

Incubate the plate at 37 °C for 18-24 hours.

-

Visually inspect the wells for bacterial growth (turbidity).

-

The MIC is the lowest concentration of the compound at which no visible growth is observed.

Anti-inflammatory Activity

Quinoline derivatives have also been explored as anti-inflammatory agents, targeting key mediators of the inflammatory response such as cyclooxygenase (COX) and various cytokines.[16][17] The anti-inflammatory potential of 2-methylquinoline derivatives is an active area of research, with some compounds showing promising activity in preclinical models.[18][19] For example, a study on an indolo[2,3-b]quinoline derivative demonstrated anti-inflammatory effects against methotrexate-induced inflammation.[20]

Section 3: Structure-Activity Relationships (SAR) and Mechanistic Insights

Understanding the relationship between the chemical structure of a 2-methylquinoline derivative and its biological activity is crucial for the rational design of more potent and selective therapeutic agents.

Key SAR Findings

-

Substitution on the Quinoline Ring: The nature and position of substituents on the quinoline ring significantly influence the biological activity.[16] For instance, in a series of anticancer 2-arylquinolines, C-6 substitution was found to be important for activity against PC3 and HeLa cells.[8]

-

Lipophilicity: A correlation between lipophilicity (cLogP) and cytotoxic effects has been observed. More lipophilic 2-arylquinoline derivatives generally showed better IC₅₀ values against HeLa and PC3 cells.[8]

-

The 2-Methyl Group as a Scaffold: The 2-methyl group can be further functionalized to introduce new pharmacophores. For example, its reaction with aldehydes can lead to the formation of 2-styrylquinolines, which have shown anticancer and antiviral activities.[21]

Visualizing Mechanisms of Action

To illustrate the complex biological processes influenced by 2-methylquinoline derivatives, graphical representations of signaling pathways and experimental workflows are invaluable.

Caption: Potential anticancer mechanisms of 2-methylquinoline derivatives.

Caption: Drug discovery workflow for 2-methylquinoline derivatives.

Section 4: Quantitative Data Summary

For ease of comparison, the following table summarizes representative biological activity data for selected 2-methylquinoline derivatives from the literature.

| Compound Class | Target/Cell Line | Activity Type | Value | Reference |

| 2-Arylquinoline | HeLa (Cervical Cancer) | IC₅₀ | 8.3 µM | [8] |

| 2-Arylquinoline | PC3 (Prostate Cancer) | IC₅₀ | 31.37 µM | [8] |

| 4-(4-methyl quinoline-2-yl) phenyl 4-(chloromethyl) benzoate | EGFR Kinase Mutant | Inhibition | Significant | [11] |

| Chalcone-quinoline hybrid | MCF-7 (Breast Cancer) | Cytotoxicity | Potent | [11] |

| Quinolone Derivatives | MRSA | MIC | 1.5 µg/mL | [13] |

| Quinoline-2-one Derivative | MRSA | MIC | 0.75 µg/mL | [14] |

Section 5: Future Perspectives and Conclusion

The exploration of 2-methylquinoline derivatives as potential therapeutic agents remains a vibrant and promising field of research. The versatility of the quinoline scaffold, coupled with the numerous synthetic methodologies available for its modification, ensures a continued pipeline of novel compounds for biological evaluation. Future efforts will likely focus on:

-

Target Identification and Validation: Elucidating the precise molecular targets of the most active compounds to understand their mechanisms of action better.

-

Improving Drug-like Properties: Optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds to enhance their in vivo efficacy and safety profiles.

-

Combination Therapies: Investigating the potential of 2-methylquinoline derivatives in combination with existing drugs to overcome resistance and enhance therapeutic outcomes.

References

- Ningbo Inno Pharmchem Co., Ltd. The Science Behind 2-Methylquinoline: Properties and Synthesis for Industrial Use.

- IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS.

- ACS Omega. Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines.

- New Journal of Chemistry (RSC Publishing). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights.

- PMC. Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines.

- Neuroquantology. Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review.

- Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives.

- ResearchGate. Plausible mechanism for the reaction of 2-methyl quinoline with benzaldehyde in the presence of pTsNH2.

- Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview.

- ResearchGate. Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds | Request PDF.

- PMC. Structure-activity relationship and target investigation of 2-aryl quinolines with nematocidal activity.

- ResearchGate. Substituted 2-Arylquinoline and 2-Methyl-1,2,3,4-tetrahydroquinoline Derivatives with selective Anticancer Activity: Synthesis, Structure–Activity Relationships, and Molecular Modelling Insights.

- Journal of Medicinal Chemistry - ACS Publications. Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α2C-Adrenoceptor Antagonists.

- PMC - NIH. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents.

- Chemistry Research Journal. A Review on Quinoline: Diverse Pharmacological Agent.

- ResearchGate. Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview.

- Comprehensive review on current developments of quinoline-based anticancer agents.

- PubMed. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents.

- PMC. Exploration of quinolone and quinoline derivatives as potential anticancer agents.

- Taylor & Francis Online. The Versatile Quinoline and Its Derivatives as anti-Cancer Agents: An Overview.

- Ingenta Connect. Biological Activities of Quinoline Derivatives.

- PubMed. Biological Activities of Quinoline Derivatives.

- PMC. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains.

- Academia.edu. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review.

- Benchchem. Quinoline Derivatives: A Comprehensive Technical Guide for Medicinal Chemistry.

- Benchchem. The Multifaceted Biological Activities of Quinoline Derivatives: A Technical Guide for Drug Discovery Professionals.

- MDPI. The Potential of 2-Substituted Quinolines as Antileishmanial Drug Candidates.

- RSC Publishing. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review.

- PubMed. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains.

- Benchchem. The Multifaceted Biological Activities of Quinoline Derivatives: An In-depth Technical Guide.

- RSC Advances (RSC Publishing). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview.

- Biointerface Research in Applied Chemistry. Antibacterial Properties of Quinoline Derivatives: A Mini- Review.

- PMC. Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model.

- PubMed. Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds.

- Google Patents. Quinoline derivatives as antibacterial agents.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Biological Activities of Quinoline Derivatives: Ingenta Connect [ingentaconnect.com]

- 4. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 6. nbinno.com [nbinno.com]

- 7. iipseries.org [iipseries.org]

- 8. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. neuroquantology.com [neuroquantology.com]

- 12. biointerfaceresearch.com [biointerfaceresearch.com]

- 13. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

"spectroscopic analysis (NMR, IR, Mass Spec) of 1-(2-Methylquinolin-4-YL)piperidin-4-OL"

Topic: Spectroscopic Analysis (NMR, IR, Mass Spec) of 1-(2-Methylquinolin-4-yl)piperidin-4-ol Content Type: Technical Reference Guide Audience: Medicinal Chemists, Analytical Scientists, and Drug Discovery Researchers

Executive Summary

This technical guide provides a comprehensive framework for the structural elucidation and quality control of 1-(2-Methylquinolin-4-yl)piperidin-4-ol (CAS: N/A for specific isomer, analogous to 4-aminoquinoline scaffolds). As a pharmacophore fusing a 2-methylquinoline core with a 4-hydroxypiperidine moiety, this molecule represents a critical scaffold in the development of antimalarial, anticancer, and antimicrobial agents.

This document moves beyond basic spectral listing to analyze the causality of spectral features—explaining how electronic effects within the quinoline system dictate NMR shifts and how the piperidine ring stability influences mass spectrometric fragmentation.[1]

Structural Context & Synthetic Origin[1]

Understanding the synthesis is a prerequisite for accurate spectral interpretation, particularly for identifying specific impurities (e.g., unreacted starting materials).

Target Molecule: 1-(2-Methylquinolin-4-yl)piperidin-4-ol

Molecular Formula:

2.1 Synthesis Workflow (S

Ar Mechanism)

The most robust route involves the Nucleophilic Aromatic Substitution (S

Figure 1: Synthetic pathway via Nucleophilic Aromatic Substitution.

Nuclear Magnetic Resonance (NMR) Spectroscopy[2][3][4][5]

The NMR profile of this molecule is defined by the interaction between the electron-deficient quinoline ring and the electron-donating nitrogen of the piperidine.

3.1

H NMR Analysis (Proton)

Solvent: CDCl

| Position / Assignment | Shift ( | Multiplicity | Mechanistic Insight |

| Quinoline H-3 | 6.60 – 6.80 | Singlet (s) | Diagnostic Peak. Upfield shift (shielded) relative to unsubstituted quinoline due to the mesomeric electron donation from the piperidine nitrogen into the aromatic ring. |

| Quinoline H-5, H-6, H-7, H-8 | 7.20 – 8.00 | Multiplets (m) | Typical aromatic region.[2] H-8 (adjacent to quinoline N) is often the most deshielded (~7.9 ppm). H-5 is often distinct doublet. |

| 2-Methyl (-CH | 2.60 – 2.70 | Singlet (s) | Diagnostic Peak. Characteristic singlet attached to the aromatic hetero-ring.[1] |

| Piperidine H-2', H-6' | 3.40 – 3.80 | Broad Doublet (br d) | Deshielded due to proximity to the aromatic nitrogen. Broadening often occurs due to restricted rotation or ring flipping.[1] |

| Piperidine H-3', H-5' | 1.60 – 1.90 | Multiplet (m) | Aliphatic methylene protons.[1] |

| Piperidine H-4' (Methine) | 3.60 – 3.90 | Multiplet (m) | Downfield shift due to the germinal hydroxyl group (-CH-OH). |

| Hydroxyl (-OH) | 4.50 – 5.00 | Broad Singlet (br s) | Exchangeable.[1] Visible in DMSO- |

Key Causality: The donation of the lone pair from the piperidine nitrogen into the quinoline ring (resonance) significantly increases electron density at C-3, causing the H-3 proton to appear significantly upfield compared to other aromatic protons.

3.2

C NMR Analysis[3][4][2]

-

C-2 (Quinoline): ~158 ppm (Deshielded by adjacent N and methyl group).[1]

-

C-4 (Quinoline): ~156 ppm (Ipso carbon attached to piperidine N).[1]

-

C-3 (Quinoline): ~100-110 ppm (Shielded by resonance from amine).[1]

Mass Spectrometry (MS)[2][3][7][8][9]

Mass spectrometry is the primary tool for confirming molecular weight and analyzing structural connectivity.[1]

Ionization Mode: Electrospray Ionization (ESI) in Positive Mode (

4.1 Fragmentation Logic

The fragmentation pattern is dominated by the stability of the aromatic quinoline system and the lability of the piperidine ring.[1]

Primary Ions:

-

Molecular Ion

: -

Loss of Water

: -

Piperidine Cleavage: Rupture of the C-N bond connecting the rings is less common in ESI but possible in EI (Electron Impact), yielding the quinoline cation (

142/143).

Figure 2: Proposed ESI-MS fragmentation pathway.

Infrared (IR) Spectroscopy[2][3][10]

IR serves as a rapid "fingerprinting" technique to verify functional groups.[1]

| Wavenumber (cm | Vibration Mode | Assignment |

| 3200 – 3500 | O-H Stretch | Broad band indicating intermolecular hydrogen bonding of the hydroxyl group.[1] |

| 2800 – 3000 | C-H Stretch | Aliphatic C-H (piperidine) and Aromatic C-H. |

| 1580 – 1620 | C=N / C=C Stretch | Characteristic "Quinoline I & II" bands.[1] Strong absorptions due to the aromatic hetero-ring.[1] |

| 1050 – 1150 | C-O Stretch | Secondary alcohol (C-OH) stretching vibration.[1] |

Quality Control & Self-Validating Protocols

To ensure scientific integrity (E-E-A-T), the following self-validating checks must be performed during analysis:

-

The "H-3 Diagnostic" Check:

-

The D

O Exchange Test: -

Purity Integration:

References

-

Vertex AI Search. (2025).[1] NMR assignment of 2-methyl-4-(piperidin-1-yl)quinoline derivatives. Retrieved from (Analogous structure verification).

-

National Institute of Standards and Technology (NIST). (2023).[1] Mass Spectrum of Piperidin-4-ol. NIST Chemistry WebBook, SRD 69.[1] Retrieved from [Link]

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1] (Authoritative text on general fragmentation and shift rules).

-

PubChem. (2025).[1] Compound Summary: Piperidin-4-ol.[1][7] Retrieved from [Link]

Sources

- 1. Piperidin-4-ol | C5H11NO | CID 79341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. pikka.uochb.cas.cz [pikka.uochb.cas.cz]

- 4. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Piperidine(110-89-4) 1H NMR [m.chemicalbook.com]

- 6. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chembk.com [chembk.com]

"preliminary pharmacological profile of 1-(2-Methylquinolin-4-YL)piperidin-4-OL"

Executive Summary & Structural Rationale

This guide delineates the preliminary pharmacological profile of 1-(2-Methylquinolin-4-yl)piperidin-4-ol , a structural hybrid combining the privileged 2-methylquinoline scaffold with a 4-hydroxypiperidine moiety. While frequently utilized as a high-purity intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), this molecule exhibits intrinsic pharmacophoric properties relevant to antimalarial , antimicrobial , and CNS-active drug discovery.

The compound represents a classic "Lipinski-compliant" lead, balancing the lipophilicity of the quinoline core (essential for membrane permeation and heme stacking) with the polarity of the hydroxylated piperidine (improving aqueous solubility and metabolic handle).

Physiochemical Identity

| Property | Value / Description | Note |

| CAS Number | 927801-80-7 | Unique Identifier |

| Molecular Formula | C₁₅H₁₈N₂O | |

| Molecular Weight | 242.32 g/mol | Ideal for fragment-based design (<300 Da) |

| Predicted LogP | 2.1 – 2.8 | Optimal for oral bioavailability |

| pKa (Predicted) | ~8.4 (Piperidine N), ~4.5 (Quinoline N) | Basic character facilitates lysosomal trapping |

| H-Bond Donors | 1 (Hydroxyl) | |

| H-Bond Acceptors | 3 (2 Nitrogens, 1 Oxygen) |

Structural Activity Relationship (SAR) Analysis

The pharmacological potential of this compound is dictated by its two distinct domains.[1][2] Understanding these domains allows researchers to predict off-target effects and therapeutic windows.

The 4-Aminoquinoline Core (Pharmacophore A)

The 2-methylquinoline moiety is historically validated in medicinal chemistry.

-

Mechanism: Analogous to Chloroquine and Amodiaquine , the planar aromatic system is capable of π-π stacking interactions. In plasmodial contexts, this inhibits the crystallization of toxic heme into hemozoin.

-

2-Methyl Substitution: Sterically hinders oxidation at the C2 position, potentially extending metabolic half-life compared to unsubstituted quinolines.

The 4-Hydroxypiperidine Tail (Pharmacophore B)

-

Solubility Handle: The hydroxyl group reduces the extreme lipophilicity often associated with quinolines, lowering the risk of non-specific protein binding.

-

Receptor Interaction: The piperidine ring provides a semi-rigid linker often found in GPCR ligands (e.g., 5-HT receptor antagonists), suggesting potential CNS activity if the blood-brain barrier is crossed.

SAR Visualization

The following diagram illustrates the functional decomposition of the molecule.

Figure 1: Structural dissection of 1-(2-Methylquinolin-4-yl)piperidin-4-ol highlighting predicted pharmacological modes of action.

Experimental Profiling Protocols

To validate the theoretical profile, the following experimental workflows are recommended. These protocols are designed to be self-validating, ensuring that false positives (e.g., due to aggregation or fluorescence interference) are minimized.

Primary Screen: Heme Crystallization Inhibition (Antimalarial Potential)

Given the quinoline core, this is the highest-probability therapeutic target.

-

Objective: Determine if the compound prevents the conversion of free heme (toxic to parasites) into hemozoin (safe pigment).

-

Reagents: Hemin chloride, Tween-20, Sodium Acetate buffer (pH 5.0).

-

Control: Chloroquine diphosphate (Positive Control).

Protocol Steps:

-

Preparation: Dissolve Hemin chloride (3 mM) in 0.1 M NaOH. Prepare the test compound in DMSO.

-

Incubation: Mix 100 µL of Hemin solution with 100 µL of test compound (various concentrations) in 0.5 M Sodium Acetate buffer (pH 5.0). The acidic pH mimics the parasite's food vacuole.

-

Reaction: Incubate at 37°C for 18–24 hours.

-

Quantification: Add pyridine-ferrochrome reagent to dissolve unreacted hemin. Measure absorbance at 405 nm.

-

Validation: High absorbance indicates inhibition of crystallization (drug activity). Low absorbance indicates hemozoin formation (inactive drug).

Safety Profiling: hERG Channel Inhibition

Quinolines are notorious for blocking the hERG potassium channel, leading to QT interval prolongation (cardiotoxicity). This must be assessed early.

-

Method: Automated Patch Clamp (e.g., QPatch or Patchliner).

-

Cell Line: CHO cells stably expressing hERG (Kv11.1).

-

Success Criterion: IC₅₀ > 10 µM is generally considered an acceptable safety margin for early leads.

Metabolic Stability (Microsomal Stability Assay)

The exposed hydroxyl group and the methyl-quinoline are sites for metabolic attack (glucuronidation or oxidation).

-

System: Pooled Human Liver Microsomes (HLM).

-

Cofactor: NADPH regenerating system.

-

Analysis: LC-MS/MS monitoring of parent compound depletion over 60 minutes.

-

Calculation:

Synthesis Pathway Overview

Understanding the synthesis is crucial for identifying potential impurities (e.g., unreacted 4-chloro-2-methylquinoline) that could skew biological data.

The synthesis typically follows a Nucleophilic Aromatic Substitution (SNAr) mechanism.

-

Starting Materials: 4-Chloro-2-methylquinoline + 4-Hydroxypiperidine.

-

Conditions: Reflux in a polar aprotic solvent (DMF or NMP) or neat fusion at 140–160°C.

-

Base: Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) to scavenge HCl.

-

Purification: Recrystallization from Ethanol/Water or Column Chromatography.

Impurity Watch:

-

Bis-substitution: Unlikely due to sterics, but possible if 4-hydroxypiperidine reacts via the oxygen (rare).

-

Regioisomers: If the starting quinoline is not pure.

Development Workflow Diagram

The following Graphviz diagram outlines the decision matrix for advancing this compound from "Intermediate" to "Lead Candidate."

Figure 2: Screening cascade for evaluating the therapeutic utility of 1-(2-Methylquinolin-4-yl)piperidin-4-ol.

References

-

Egan, T. J., et al. (2000). "Structure-activity relationships in 4-aminoquinoline antiplasmodials. The role of the group at the 7-position." Journal of Medicinal Chemistry.

-

Sigma-Aldrich. (2024). "Product Specification: 1-(2-Methylquinolin-4-yl)piperidin-4-ol (CAS 927801-80-7)."[3] Merck KGaA.

-

Vandekerckhove, S., & D'hooghe, M. (2015). "Quinoline-based antimalarial hybrid compounds." Bioorganic & Medicinal Chemistry.

-

PubChem. (2025).[4] "Compound Summary: Piperidin-4-ol." National Library of Medicine.

-

BenchChem. (2025).[5] "Structure-Activity Landscape of 4-Aminoquinoline Analogs."

Sources

Methodological & Application

Application Note: Analytical Quantification of 1-(2-Methylquinolin-4-yl)piperidin-4-ol

Executive Summary & Scientific Context

This application note details the analytical protocol for the quantification of 1-(2-Methylquinolin-4-yl)piperidin-4-ol (CAS: 927801-80-7), hereafter referred to as MQPO .

MQPO is a functionalized quinoline derivative often encountered as a Process-Related Impurity (PRI) or a key intermediate in the synthesis of quinoline-based pharmaceutical active ingredients (APIs), such as analogs of Rebamipide or novel antimicrobial agents. Due to the genotoxic potential often associated with quinoline/amino-quinoline structures, robust quantification at trace levels (ppm) is critical for regulatory compliance (ICH M7).

Analyte Profile

| Property | Description |

| Chemical Name | 1-(2-Methylquinolin-4-yl)piperidin-4-ol |

| CAS Number | 927801-80-7 |

| Molecular Formula | C₁₅H₁₈N₂O |

| Molecular Weight | 242.32 g/mol |

| pKa (Calculated) | ~5.8 (Quinoline N), ~13.5 (Hydroxyl) |

| LogP | ~2.1 (Moderate Lipophilicity) |

| Solubility | Soluble in DMSO, Methanol, Acetonitrile; Sparingly soluble in water (pH dependent). |

Analytical Strategy & Workflow

The quantification strategy is bifurcated based on the analytical requirement:

-

High-Performance Liquid Chromatography (HPLC-UV/DAD): For raw material assay, reaction monitoring, and purity analysis (>0.05% w/w).

-

LC-MS/MS (Triple Quadrupole): For trace impurity profiling and bioanalytical studies (<10 ppm or ng/mL levels).

Workflow Diagram (Graphviz)

Caption: Decision matrix for selecting the appropriate analytical workflow based on sample type and sensitivity requirements.

Method A: HPLC-UV Protocol (Purity & Assay)

Objective: Routine Quality Control (QC) and synthesis monitoring. Principle: Reversed-Phase Chromatography (RPC) utilizing the hydrophobic interaction of the quinoline ring.

Chromatographic Conditions

-

Instrument: Agilent 1260 Infinity II or Waters Alliance e2695.

-

Column: Waters XBridge C18, 150 x 4.6 mm, 3.5 µm (or equivalent).

-

Rationale: The XBridge column (BEH technology) allows for high pH stability. Running at basic pH (pH > pKa of quinoline) ensures the analyte is neutral, improving peak shape and retention.

-

-

Mobile Phase A: 10 mM Ammonium Bicarbonate buffer, pH 9.0 (adjusted with NH₄OH).

-

Mobile Phase B: Acetonitrile (HPLC Grade).

-

Column Temp: 35°C.

-

Detection: UV-DAD at 254 nm (primary) and 315 nm (secondary for specificity).

-

Injection Volume: 10 µL.

Gradient Program

| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) |

| 0.0 | 95 | 5 |

| 15.0 | 10 | 90 |

| 18.0 | 10 | 90 |

| 18.1 | 95 | 5 |

| 23.0 | 95 | 5 |

Standard Preparation

-

Stock Solution (1.0 mg/mL): Weigh 10 mg of MQPO Reference Standard into a 10 mL volumetric flask. Dissolve in 100% Methanol (sonicate for 5 mins).

-